4-Amino-3-(quinolin-2-yl)butanoic acid
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Overview
Description
4-Amino-3-(quinolin-2-yl)butanoic acid is a compound that features a quinoline moiety attached to a butanoic acid backbone with an amino group at the fourth position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Povarov reaction, which is a [4+2] cycloaddition of an imine with an alkene .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic hydrogenation and oxidation processes. The use of metal catalysts such as palladium or platinum is common in these reactions to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(quinolin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-Amino-3-(quinolin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-(quinolin-2-yl)butanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure.
Quinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group at the second position.
4-Hydroxyquinoline: Contains a hydroxyl group at the fourth position.
Uniqueness
4-Amino-3-(quinolin-2-yl)butanoic acid is unique due to the presence of both an amino group and a butanoic acid side chain, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-amino-3-quinolin-2-ylbutanoic acid |
InChI |
InChI=1S/C13H14N2O2/c14-8-10(7-13(16)17)12-6-5-9-3-1-2-4-11(9)15-12/h1-6,10H,7-8,14H2,(H,16,17) |
InChI Key |
XYAAPAWGVWVRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CC(=O)O)CN |
Origin of Product |
United States |
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